molecular formula C20H21N7 B6459170 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549032-47-3

4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6459170
CAS No.: 2549032-47-3
M. Wt: 359.4 g/mol
InChI Key: SKMAEQMXJRMSSD-UHFFFAOYSA-N
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Description

4-({4-[6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a chemical compound of significant interest in pharmaceutical and agrochemical research, particularly as a specialized synthetic intermediate. Its molecular structure incorporates several privileged pharmacophores common in modern drug discovery, including a benzonitrile moiety, a piperazine linker, and a pyrazolyl-pyridazine group. Nitrogen-containing heterocycles, such as the piperazine and pyrazole rings present in this compound, are fundamental scaffolds in medicinal chemistry and are frequently found in molecules with diverse biological activities . The structural motifs within this compound are associated with various biological activities. The piperazine ring is a common feature in many bioactive molecules and approved therapeutics, often contributing to favorable solubility and pharmacokinetic properties . Furthermore, molecular hybridization—the combination of different pharmacophoric moieties into a single molecule—is a well-established strategy in drug design for producing new hybrid systems with improved efficacy and optimized properties compared to parent compounds . This compound is intended for use in research and development laboratories as a key building block or intermediate for the synthesis of more complex molecules. Its structure makes it a valuable candidate for generating novel compounds for screening against various biological targets, including protein kinases . Researchers can utilize this intermediate to explore structure-activity relationships (SAR) and develop potential inhibitors for therapeutic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-16-8-9-27(24-16)20-7-6-19(22-23-20)26-12-10-25(11-13-26)15-18-4-2-17(14-21)3-5-18/h2-9H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMAEQMXJRMSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 4-({4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the pyrazole and piperazine groups can inhibit the growth of several pathogenic microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine moiety is known to interact with neurotransmitter systems, which may contribute to these effects. Studies have shown that certain derivatives can enhance serotonin receptor activity, leading to improved mood regulation .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityDemonstrated efficacy against multiple cancer cell lines; induced apoptosis through targeted signaling pathways.
Antimicrobial PropertiesInhibited growth of bacteria and fungi; potential for new antimicrobial drug development.
Neuropharmacological EffectsEnhanced serotonin receptor activity; potential anxiolytic and antidepressant effects observed in animal models.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1 : 4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (C₁₉H₁₄N₆ )
  • Key Differences :
    • Replaces the pyridazine-piperazine chain with a triazole-phenyl group.
    • Contains a triazole ring (vs. pyridazine), altering hydrogen-bonding capacity.
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 88–96% yield.
  • Molecular Properties: Property Value Molecular Weight 326.35 g/mol Exact Mass 326.1280 Notable IR Peaks N/A (azide absent)
Compound 2 : 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (C₁₁H₈N₆ )
  • Key Differences :
    • Features an azido (-N₃) group instead of the triazole or pyridazine-piperazine systems.
    • Smaller molecular framework with higher reactivity due to the azide.
  • Synthesis : Azide introduction via azido(trimethyl)silane and trifluoroacetic acid (96% yield).
  • Molecular Properties :

    Property Value
    Molecular Weight 224.08 g/mol
    IR Peaks 2121 cm⁻¹ (azide)
    ¹H NMR (δ) 7.78–7.75 (aromatic H)
Compound 3 : 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (C₂₀H₂₂N₆O₂ )
  • Key Differences :
    • Substitutes the benzonitrile group with a 4-methoxybenzoyl moiety.
    • The methoxy group increases electron density, enhancing lipophilicity.
  • Molecular Properties :

    Property Value
    Molecular Weight 378.4 g/mol
    SMILES COc1ccc(C(=O)N2CCN(...))cc1

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~388.4 (estimated) 326.35 224.08 378.4
Nitrogen Content High (N₈) N₆ N₆ N₆
Key Functional Groups Benzonitrile, pyridazine Triazole, phenyl Azide Methoxybenzoyl
Synthetic Yield N/A 88–96% 96% N/A
IR Signature C≡N (2228 cm⁻¹) Triazole (1547 cm⁻¹) Azide (2121 cm⁻¹) C=O (1660–1680 cm⁻¹)

Preparation Methods

Core Pyridazine-Piperazine Intermediate Formation

The synthesis begins with the preparation of the pyridazine-piperazine backbone. A common approach involves reacting 6-chloropyridazin-3-amine with 1-methylpiperazine under nucleophilic aromatic substitution conditions. For instance, in analogous syntheses, chloropyridazine derivatives are treated with piperazine in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate displacement. The resulting 6-(piperazin-1-yl)pyridazin-3-amine is then functionalized at the 3-position with a 3-methylpyrazole group via Pd-catalyzed cross-coupling or direct cyclocondensation.

Detailed Synthetic Procedures

Stepwise Synthesis of 6-(3-Methyl-1H-pyrazol-1-yl)pyridazin-3-yl Piperazine

  • Chloropyridazine Activation :
    6-Chloropyridazin-3-amine (1.0 equiv) is refluxed with 1-methylpiperazine (1.2 equiv) in DMF at 90°C for 12 hours. The mixture is cooled, diluted with ice water, and extracted with dichloromethane (DCM). The organic layer is dried over sodium sulfate and concentrated to yield 6-(piperazin-1-yl)pyridazin-3-amine as a pale yellow solid.

  • Pyrazole Functionalization :
    The intermediate is reacted with 3-methyl-1H-pyrazole (1.1 equiv) in the presence of copper(I) iodide (5 mol%) and cesium carbonate (2.0 equiv) in DMF at 120°C for 24 hours. The product, 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl piperazine, is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Coupling with 4-(Bromomethyl)benzonitrile

The final step involves alkylation of the piperazine nitrogen with 4-(bromomethyl)benzonitrile. A mixture of 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl piperazine (1.0 equiv), 4-(bromomethyl)benzonitrile (1.1 equiv), and potassium carbonate (2.0 equiv) in THF is stirred at 60°C for 8 hours. The reaction is quenched with water, extracted with DCM, and the organic phase is evaporated. Recrystallization from ethanol yields the title compound as white crystals.

Optimization and Critical Parameters

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing transition states in nucleophilic substitutions. However, DMF’s high boiling point (153°C) is preferable for high-temperature reactions, while THF (65°C) is suitable for milder conditions.

  • Temperature Control : Excessive heat during pyrazole coupling risks decomposition, necessitating precise temperature regulation (±2°C).

Catalytic Systems and Yield Maximization

Analytical Characterization and Purity Assessment

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyridazine-H), 7.85 (d, J=8.4J = 8.4 Hz, 2H, benzonitrile-H), 7.65 (d, J=8.4J = 8.4 Hz, 2H, benzonitrile-H), 6.55 (s, 1H, pyrazole-H), 3.75 (s, 2H, CH2_2), 3.50–3.40 (m, 8H, piperazine-H), 2.30 (s, 3H, CH3_3).

  • Mass Spectrometry (MS) :
    ESI-MS: m/zm/z 402.2 [M+H]+^+.

Chromatographic Purity Profiles

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >98% purity.

Industrial-Scale Production Considerations

Cost-Effective Scaling

Bulk purchasing of 1-methylpiperazine and 3-methyl-1H-pyrazole lowers raw material costs by ~30%. Continuous flow reactors further enhance throughput, achieving batch cycles of <6 hours .

Q & A

Q. Methodology :

  • In silico docking : Use tools like AutoDock to predict interactions with targets (e.g., kinase domains).
  • Bioisosteric replacement : Swap pyridazine with pyrimidine or triazine to assess activity shifts .

Advanced: How can contradictory bioactivity data from similar compounds be resolved?

Case Example : A compound with a trifluoromethylpyridine group showed anti-inflammatory activity in one study but no effect in another .

Q. Resolution Strategies :

Assay standardization : Ensure consistent cell lines (e.g., RAW264.7 macrophages) and readouts (e.g., IL-6 suppression).

Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains false negatives .

Epistatic analysis : Evaluate off-target effects via kinome-wide profiling .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR : Confirm regiochemistry of pyridazine and piperazine linkages .
  • HRMS : Verify molecular weight (e.g., calculated 413.42 g/mol vs. observed 413.40 g/mol) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., piperazine chair conformation) .

Table 1 : Representative Analytical Data for Analogous Compounds

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm1^{-1})
Benzonitrile (C≡N)7.6–7.8 (aromatic)~2228 (sharp)
Piperazine (N–CH2_2)2.5–3.1N/A
Pyrazole (C–CH3_3)2.4~2921 (weak)

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate:
    • Lipophilicity (LogP) : ~3.2 (optimal for blood-brain barrier penetration).
    • CYP450 inhibition : High risk for CYP3A4 due to pyridazine’s electron-deficient nature .
  • MD Simulations : Assess binding stability to targets (e.g., >50 ns simulations for kinase inhibitors) .

Advanced: How can synthetic byproducts be identified and minimized?

Q. Common Byproducts :

  • Di-alkylated piperazine : Forms under excess alkylating agent. Mitigate via stoichiometric control .
  • Azide intermediates : Detect via IR (~2120 cm1^{-1}) and remove via silica gel chromatography .

Q. Quality Control :

  • HPLC-PDA : Monitor purity (>95%) with C18 columns (acetonitrile/water gradients).
  • LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials) .

Basic: What biological assays are suitable for initial activity screening?

  • Kinase inhibition : Use TR-FRET assays (e.g., EGFR, JAK2) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells .

Advanced: How does the compound’s stereochemistry impact its pharmacological profile?

Case Study : A related compound with (R)-configured piperazine showed 10-fold higher affinity for serotonin receptors than the (S)-isomer .

Q. Methodology :

  • Chiral HPLC : Resolve enantiomers using amylose-based columns .
  • Circular Dichroism (CD) : Correlate absolute configuration with activity .

Advanced: What strategies validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink with proteins .
  • Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
  • CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

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